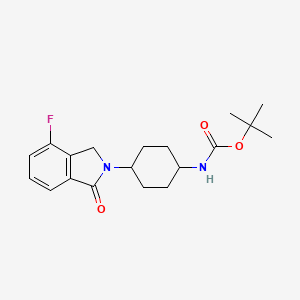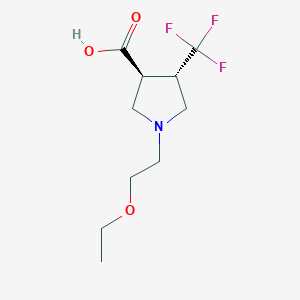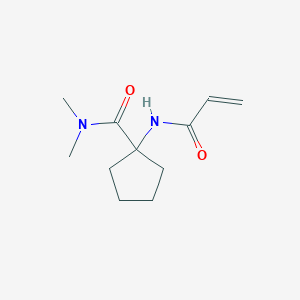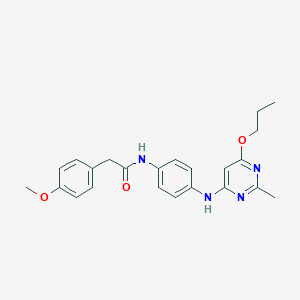
tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a cyclohexylcarbamate core with a fluoro-substituted isoindolinone moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an ortho-substituted benzamide and a suitable reagent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Cyclohexylcarbamate: The cyclohexylcarbamate moiety can be formed by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a variety of functional groups.
科学研究应用
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluoro-substituted isoindolinone moiety could impart unique binding properties, making it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, carbamates are known for their pharmacological activities, including as enzyme inhibitors and neuroprotective agents. This compound may be investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or mechanical strength. Its unique structure may also make it suitable for use in coatings, adhesives, and other specialty chemicals.
作用机制
The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate will depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluoro-substituted isoindolinone moiety could play a key role in its binding affinity and specificity, while the cyclohexylcarbamate group may influence its overall stability and solubility.
相似化合物的比较
Similar Compounds
- tert-Butyl (1R,4R)-4-(4-chloro-1-oxoisoindolin-2-yl)cyclohexylcarbamate**: Similar structure but with a chloro group instead of a fluoro group.
- tert-Butyl (1R,4R)-4-(4-methyl-1-oxoisoindolin-2-yl)cyclohexylcarbamate**: Similar structure but with a methyl group instead of a fluoro group.
- tert-Butyl (1R,4R)-4-(4-nitro-1-oxoisoindolin-2-yl)cyclohexylcarbamate**: Similar structure but with a nitro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in tert-Butyl (1R*,4R*)-4-(4-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can make it more suitable for certain applications compared to its analogs with different substituents.
属性
IUPAC Name |
tert-butyl N-[4-(7-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-12-7-9-13(10-8-12)22-11-15-14(17(22)23)5-4-6-16(15)20/h4-6,12-13H,7-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDQTSYYHPYFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)


![N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![methyl 2-[2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2751984.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2751985.png)
![3-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2751986.png)
![N-(2,5-difluorophenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2751987.png)
![8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751989.png)
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2751992.png)
![8-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2751994.png)
![methyl 4-[1-(4-ethylphenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2751995.png)
